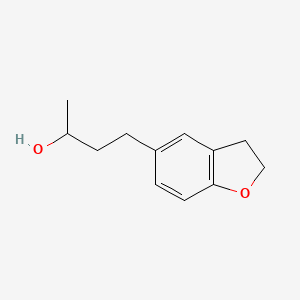

4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol

Description

Significance of the 2,3-Dihydrobenzofuran (B1216630) Core in Organic Chemistry and Natural Products Research

The 2,3-dihydrobenzofuran scaffold is a heterocyclic chemical structure composed of a benzene (B151609) ring fused to a dihydrofuran ring. This core structure is a cornerstone in the fields of organic and medicinal chemistry, primarily due to its prevalence in a vast array of natural products and synthetically developed bioactive molecules. Its rigid, three-dimensional framework provides a stable and versatile platform for the introduction of various functional groups, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

In the realm of natural products, the 2,3-dihydrobenzofuran motif is found in compounds isolated from a wide variety of sources, including plants and fungi. These natural products are often classified into categories such as alkaloids, neolignans, and isoflavonoids. The inherent biological activity of many of these naturally occurring compounds has spurred significant interest in their synthesis and the development of novel synthetic methodologies to access this important heterocyclic system. The stability and reactivity of the 2,3-dihydrobenzofuran core make it an attractive target for synthetic chemists aiming to construct complex molecular architectures.

Overview of Structurally Related Bioactive Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran skeleton is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of this core structure have been shown to exhibit a wide spectrum of pharmacological activities. Research has demonstrated that compounds containing the 2,3-dihydrobenzofuran moiety can possess anti-inflammatory, anticancer, and neuroprotective properties.

For instance, certain derivatives have been investigated as analogues of alpha-tocopherol (B171835) (Vitamin E) for their antioxidant capabilities and potential in treating conditions related to oxidative stress, such as central nervous system trauma. nih.gov Others have been designed as hallucinogen analogues to probe the structure and function of serotonin (B10506) receptors. nih.gov The versatility of the 2,3-dihydrobenzofuran scaffold allows for the development of compounds with a range of therapeutic applications.

Below is an interactive data table summarizing some classes of bioactive 2,3-dihydrobenzofuran derivatives and their observed activities.

| Class of Derivative | Observed Biological Activity |

| Alpha-tocopherol Analogues | Antioxidant, Neuroprotective nih.gov |

| Hallucinogen Analogues | Serotonin Receptor Modulation nih.gov |

| Anti-inflammatory Agents | Inhibition of inflammatory pathways |

| Anticancer Agents | Cytotoxic effects on cancer cell lines |

Rationale for Focused Research on 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol

While extensive research exists for the broader class of 2,3-dihydrobenzofuran derivatives, specific studies focusing solely on this compound are not widely available in the public domain. However, a clear rationale for its synthesis and investigation can be constructed based on established principles of medicinal chemistry and the known biological importance of the core scaffold.

The primary motivation for synthesizing and studying this particular compound would be to explore how the introduction of a butan-2-ol substituent at the 5-position of the 2,3-dihydrobenzofuran ring influences its biological activity. The butan-2-ol side chain introduces several key features:

A Chiral Center: The secondary alcohol in the butan-2-ol moiety creates a stereocenter, meaning the compound can exist as two different enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. Focused research would likely involve the separation and individual testing of these enantiomers.

Hydrogen Bonding Capability: The hydroxyl group of the butan-2-ol chain can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds can be crucial for a molecule's interaction with biological targets such as enzymes and receptors, potentially leading to enhanced potency or selectivity.

In essence, the focused research on this compound would be a systematic exploration of structure-activity relationships (SAR). By synthesizing this specific analogue and evaluating its biological properties, chemists and pharmacologists can gain valuable insights into how the size, shape, and functionality of the substituent at the 5-position of the 2,3-dihydrobenzofuran ring impact its therapeutic potential. This knowledge can then be used to guide the design of future derivatives with improved efficacy and safety profiles.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol |

InChI |

InChI=1S/C12H16O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9,13H,2-3,6-7H2,1H3 |

InChI Key |

PXMWXRDSXIBTEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCC2)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies

Modifications of the Butan-2-ol Side Chain

The butan-2-ol side chain, with its secondary hydroxyl group, is a prime target for chemical modification through several fundamental organic reactions.

Oxidation and Reduction Reactions

The secondary alcohol functional group is readily susceptible to oxidation. Treatment with a range of oxidizing agents can convert the hydroxyl group into a ketone. chemistryviews.orglibretexts.org This transformation yields 4-(2,3-dihydrobenzofuran-5-yl)butan-2-one. The choice of reagent can be tailored to the desired reaction conditions, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, modern methods such as the Swern or Dess-Martin periodinane oxidations. chemistryviews.orgorganic-chemistry.org These reactions proceed efficiently without affecting the dihydrobenzofuran ring system. byjus.com

Conversely, the hydroxyl group is already in a reduced state. While it cannot be further reduced, the corresponding ketone, 4-(2,3-dihydrobenzofuran-5-yl)butan-2-one, can be readily reduced back to the parent alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reversible oxidation-reduction capability is crucial for synthetic strategies that may require protecting the hydroxyl group as a ketone.

Interactive Data Table: Oxidation of Butan-2-ol Side Chain

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol | Pyridinium Chlorochromate (PCC) | 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-one | Oxidation |

| This compound | Dess-Martin Periodinane | 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-one | Oxidation |

| This compound | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-one | Oxidation |

| 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |

Etherification and Esterification of the Hydroxyl Group

The nucleophilic nature of the hydroxyl oxygen allows for both ether and ester formation.

Etherification: The Williamson ether synthesis provides a classic and versatile method for converting the alcohol into an ether. masterorganicchemistry.combyjus.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. wikipedia.org Given that the alcohol is secondary, the choice of the alkyl halide is critical to avoid competing elimination reactions. jove.com

Esterification: Esters can be synthesized through reaction with carboxylic acids or, more efficiently, with their more reactive derivatives like acyl chlorides and acid anhydrides. chemguide.co.uk The reaction with an acyl chloride (e.g., acetyl chloride) is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism to yield the ester and hydrogen chloride. chemguide.co.uklibretexts.org This method is highly effective for forming a wide array of ester derivatives from the parent alcohol. docbrown.info

Interactive Data Table: Side Chain Etherification and Esterification

| Reaction Type | Reagents | Product Functional Group | Example Product |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH; 2. CH₃I | Methyl Ether | 5-(3-Methoxybutyl)-2,3-dihydrobenzofuran |

| Esterification | Acetyl Chloride, Pyridine | Acetate Ester | [4-(2,3-Dihydrobenzofuran-5-yl)butan-2-yl] acetate |

| Esterification | Benzoyl Chloride, Pyridine | Benzoate Ester | [4-(2,3-Dihydrobenzofuran-5-yl)butan-2-yl] benzoate |

Derivatization of the Dihydrobenzofuran Core

The aromatic ring of the dihydrobenzofuran core is the primary site for derivatization, though the dihydrofuran ring can also undergo transformations under specific conditions.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the dihydrobenzofuran nucleus can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the C5-alkyl group and the cyclic ether oxygen. organicchemistrytutor.com

Ether Oxygen: The oxygen atom is a powerful activating group and directs incoming electrophiles to the ortho (C7) and para (C4) positions through resonance stabilization. youtube.com

Alkyl Group (at C5): The butanol side chain is a weakly activating group that also directs ortho (C4, C6) and para (C7 - relative to the point of attachment).

The potent activating and directing effect of the ether oxygen typically dominates, making the C4 and C7 positions the most probable sites for substitution. libretexts.org Therefore, reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., CH₃COCl/AlCl₃) are expected to yield primarily 4- and 7-substituted derivatives. nih.gov

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitro-2,3-dihydrobenzofuran-5-yl)butan-2-ol and 4-(7-Nitro-2,3-dihydrobenzofuran-5-yl)butan-2-ol |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromo-2,3-dihydrobenzofuran-5-yl)butan-2-ol and 4-(7-Bromo-2,3-dihydrobenzofuran-5-yl)butan-2-ol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-[5-(3-Hydroxybutyl)-2,3-dihydrobenzofuran-6-yl]ethan-1-one and 1-[5-(3-Hydroxybutyl)-2,3-dihydrobenzofuran-3-yl]ethan-1-one |

Ring-Opening and Rearrangement Studies

The 2,3-dihydrobenzofuran (B1216630) ring system is generally stable but can be induced to undergo ring-opening or rearrangement under specific, often forceful, conditions. Studies on related structures show that Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can facilitate the cleavage of the aryl-ether bond, leading to a ring-opened phenolic structure. researchgate.netnih.gov Such reactions proceed by coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and making it susceptible to nucleophilic attack or elimination. nsf.gov

Rearrangement reactions have also been documented for similar scaffolds, sometimes transforming the five-membered dihydrofuran ring into a six-membered chromane (B1220400) ring, particularly when catalyzed by acids or transition metals. ucl.ac.uk These transformations highlight the latent reactivity of the heterocyclic core, offering pathways to structurally distinct molecular frameworks.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound is essential for exploring its potential biological activities through structure-activity relationship (SAR) studies. Benzofuran (B130515) and its dihydro derivatives are considered "privileged structures" in medicinal chemistry, forming the core of many compounds with antimicrobial, anticancer, and other therapeutic properties. nih.govnih.govnih.govnih.gov

SAR studies would involve the systematic synthesis of analogues to probe how different structural modifications impact biological efficacy. Key areas for modification include:

Aromatic Ring Substitution: Introducing a variety of functional groups (e.g., halogens, hydroxyl, methoxy, nitro groups) at the C4, C6, and C7 positions to evaluate the effects of electronics and sterics on activity. rsc.org For instance, SAR studies on other benzofurans have shown that hydroxyl groups at specific positions can be crucial for antibacterial activity. nih.gov

Side Chain Modification: Altering the length, branching, and functional groups of the butan-2-ol chain. This includes oxidation to the ketone, conversion to ethers and esters, or replacement with amides or other functional moieties to explore different interactions with biological targets. mdpi.com

Heterocyclic Ring Alteration: Introducing substituents at the C2 or C3 positions of the dihydrofuran ring or exploring ring-opened and rearranged analogues to assess the importance of the core scaffold's conformation and rigidity. bepls.com

These systematic modifications allow medicinal chemists to build a comprehensive understanding of the pharmacophore and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. nih.gov

Interactive Data Table: Strategies for SAR Analogues

| Modification Site | Strategy | Rationale for SAR Study | Example Analogue Class |

|---|---|---|---|

| Aromatic Ring (C4, C7) | Electrophilic Aromatic Substitution | Probe electronic and steric requirements for target binding. nih.gov | Halogenated, nitrated, or acylated derivatives. |

| Butan-2-ol Side Chain | Oxidation, Etherification, Esterification | Evaluate the role of the hydroxyl group as a hydrogen bond donor/acceptor. | Ketones, ethers, esters. |

| Dihydrofuran Ring | Ring-opening or rearrangement | Assess the importance of the rigid heterocyclic scaffold for activity. | Phenolic (ring-opened) or chromane (rearranged) derivatives. |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the molecular structure of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydrofuran ring, and the protons of the butanol side chain. The protons on the chiral center (CH-OH) and the adjacent methylene (B1212753) group (CH₂) would present as complex multiplets due to spin-spin coupling. docbrown.info Similarly, the ¹³C NMR spectrum would display 12 unique carbon signals corresponding to the molecular structure. Analytical data for related 2,3-dihydrobenzofuran (B1216630) structures aids in the assignment of signals corresponding to that moiety. researchgate.net

For stereochemical assignment at the chiral C2 center of the butanol chain, advanced NMR techniques are required. This can be achieved by using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The differing magnetic environments of these diastereomers lead to observable differences in the chemical shifts of nearby protons, allowing for the determination of the absolute configuration. Alternatively, techniques like vibrational circular dichroism (VCD) can be used to determine the absolute configuration in solution. soton.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.1 | 110 - 128 |

| Aromatic C (quaternary) | - | 125 - 160 |

| O-CH₂ (dihydrofuran) | ~4.5 | ~71 |

| C-CH₂ (dihydrofuran) | ~3.2 | ~30 |

| Ar-CH₂ | ~2.7 | ~35 |

| CH₂ (side chain) | ~1.7 | ~40 |

| CH-OH | ~3.8 | ~68 |

| CH₃ | ~1.2 | ~23 |

Note: Predicted values are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₂H₁₆O₂ and a monoisotopic mass of approximately 192.1150 g/mol .

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), provides a highly accurate mass measurement, which can confirm the molecular formula to within a few parts per million (ppm).

The electron ionization mass spectrum would also reveal a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 192 would be observed. docbrown.info Key fragmentation pathways would likely include the loss of a water molecule ([M-H₂O]⁺), cleavage of the butanol side chain, and benzylic cleavage. The most abundant ion peak (base peak) is often the result of a stable fragment. For instance, cleavage alpha to the hydroxyl group would yield a fragment at m/z 45 ([CH₃CHOH]⁺), while benzylic cleavage could produce a stable dihydrobenzofuranylmethyl cation at m/z 147. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 192 | [M]⁺ | [C₁₂H₁₆O₂]⁺ |

| 177 | [M-CH₃]⁺ | [C₁₁H₁₃O₂]⁺ |

| 174 | [M-H₂O]⁺ | [C₁₂H₁₄O]⁺ |

| 147 | [M-C₃H₇O]⁺ (Benzylic cleavage) | [C₉H₉O]⁺ |

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A broad, prominent band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the secondary alcohol group. The C-H stretching vibrations of the aliphatic parts (butanol chain and dihydrofuran ring) would appear in the 3000-2850 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations for the ether linkage in the dihydrobenzofuran ring and the secondary alcohol would result in strong bands between 1260 cm⁻¹ and 1000 cm⁻¹. researchgate.netscifiniti.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1500 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1200 | C-O stretch | Aryl Ether |

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the solid-state conformation of a chiral molecule. soton.ac.uk This technique requires growing a high-quality single crystal of the compound, which can sometimes be challenging.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom, bond lengths, and bond angles. nih.gov For determining the absolute configuration of the chiral center, anomalous dispersion scattering is utilized. The analysis of the diffraction data yields a Flack parameter, which should be close to zero for the correct enantiomer, thus confirming its absolute stereochemistry (R or S). soton.ac.ukresearchgate.net

Table 4: Representative Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Example Data | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₆O₂ | Elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁ | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions of the repeating unit of the crystal. |

| Z | 2 | The number of molecules in the unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the structural refinement. |

Note: The table contains example data typical for a small organic molecule and does not represent actual experimental data for the title compound.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into the structural and electronic properties of this compound, complementing experimental data. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G**), are employed to model the molecule. scifiniti.comnih.gov

These calculations can predict the molecule's most stable conformation (lowest energy geometry), vibrational frequencies (which can be compared with experimental IR and Raman spectra), and NMR chemical shifts. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. epstem.net

The Molecular Electrostatic Surface Potential (MESP) map is another valuable output. It visualizes the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (red/yellow) around the oxygen atoms of the alcohol and ether groups, indicating these are sites susceptible to electrophilic attack.

Table 5: Information Derived from Quantum Chemical Calculations

| Computational Output | Information Provided |

|---|---|

| Optimized Geometry | Most stable 3D structure, bond lengths, and angles. |

| Vibrational Frequencies | Predicted IR and Raman spectra for comparison with experimental data. |

| HOMO/LUMO Energies | Insights into electronic transitions and chemical reactivity. |

| HOMO-LUMO Gap | Indicator of molecular stability and reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the butan-2-ol side chain and the puckering of the dihydrofuran ring. Due to the absence of direct experimental or computational studies on this specific molecule, its conformational preferences and dynamic behavior can be inferred from computational analyses of its constituent substructures: the 2,3-dihydrobenzofuran ring and the butan-2-ol side chain.

Conformational Preferences of the Dihydrobenzofuran Moiety:

The 2,3-dihydrobenzofuran ring is not planar and can adopt various puckered conformations. The degree of puckering and the energy barriers between different conformations are influenced by the substitution pattern on both the aromatic and the dihydrofuran rings. Computational studies on related benzofuran (B130515) derivatives indicate that the dihydrofuran portion of the molecule can exist in different conformations, such as envelope and twisted forms. The specific conformation adopted by the dihydrofuran ring in this compound would be influenced by the steric and electronic effects of the butan-2-ol substituent at the 5-position.

Conformational Analysis of the Butan-2-ol Side Chain:

The butan-2-ol side chain possesses several rotatable bonds, leading to a multitude of possible conformers. The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. The orientation of the hydroxyl group is a key factor in determining the stability of the different conformers. It is anticipated that conformers where the hydroxyl group can participate in intramolecular hydrogen bonding with the oxygen atom of the dihydrobenzofuran ring or with the aromatic pi-system would be of lower energy.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound in different environments, such as in solution. While no specific MD simulations for this compound are available, studies on related bioactive benzofuran derivatives have been performed. nih.gov For instance, MD simulations of benzofuran-class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 have been used to study their binding mechanisms and stability within the active site of the enzyme. nih.gov These simulations revealed that the flexibility of the ligand and its interactions with surrounding amino acid residues are crucial for its inhibitory activity.

| Feature | Predicted Conformational Behavior | Basis of Prediction |

| Dihydrofuran Ring | Puckered conformations (envelope or twisted) | Computational studies on related benzofuran derivatives |

| Butan-2-ol Side Chain | Multiple conformers due to rotation around single bonds | General principles of conformational analysis of alkanols |

| Key Interactions | Potential for intramolecular hydrogen bonding | Presence of hydroxyl and ether functionalities |

| Dynamic Behavior | Flexible side chain, ring puckering | Inferred from MD simulations of other bioactive benzofurans nih.gov |

Prediction of Reaction Mechanisms and Transition States in Synthesis

The synthesis of this compound can be envisaged through several synthetic routes, with the key step being the formation of the 2,3-dihydrobenzofuran ring. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions and for predicting the structures and energies of transition states. While specific computational studies on the synthesis of this exact molecule are not available, we can extrapolate from studies on the synthesis of related dihydrobenzofuran derivatives. Two common and computationally investigated methods for the formation of the dihydrobenzofuran ring are intramolecular Heck reactions and intramolecular hydroarylation.

Intramolecular Heck Reaction:

The intramolecular Heck reaction is a widely used method for the synthesis of dihydrobenzofurans. nih.gov This reaction typically involves the palladium-catalyzed cyclization of an ortho-alkenylphenol derivative. The catalytic cycle is generally understood to involve oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to afford the dihydrobenzofuran product and regenerate the Pd(0) catalyst.

Computational studies on related intramolecular Heck reactions have provided detailed insights into the reaction mechanism and the factors controlling stereoselectivity. For example, DFT calculations can be used to determine the activation energies for the key steps of the catalytic cycle and to identify the lowest energy pathway. The geometry of the transition state for the migratory insertion step is crucial in determining the stereochemical outcome of the reaction.

A plausible synthetic precursor for this compound via an intramolecular Heck reaction would be a suitably substituted ortho-allylphenol. DFT calculations on analogous systems can provide estimates for the activation barriers of the key steps.

| Reaction Step | Description | Predicted Energetics | Basis of Prediction |

| Oxidative Addition | Addition of aryl halide to Pd(0) | Exergonic | DFT studies on related Pd-catalyzed reactions nih.gov |

| Migratory Insertion | Intramolecular insertion of the alkene | Rate-determining step | General mechanism of Heck reactions |

| β-Hydride Elimination | Formation of the dihydrobenzofuran ring | Favorable | Leads to stable product and catalyst regeneration |

Intramolecular Hydroarylation:

Another powerful method for the synthesis of dihydrobenzofurans is the intramolecular hydroarylation of allyl phenyl ethers. This reaction can be catalyzed by various transition metals, including iridium. The mechanism of this reaction is thought to involve C-H activation of the aromatic ring, followed by insertion of the alkene and reductive elimination.

DFT studies on related iridium-catalyzed intramolecular hydroarylation reactions have been used to elucidate the mechanism and to rationalize the observed regioselectivity and enantioselectivity. These studies can predict the geometry of the key intermediates and transition states, providing a detailed picture of the reaction pathway. For the synthesis of this compound, an analogous intramolecular hydroarylation of a substituted allyl phenyl ether could be a viable route. Computational modeling of this specific reaction would be necessary to predict the precise transition state geometries and activation energies.

Pre Clinical Biological Research and Mechanistic Studies

Evaluation of Biological Activities in Non-human or In Vitro Systems

Pre-clinical evaluations of dihydrobenzofuran analogs in various in vitro models have demonstrated a spectrum of biological effects, from cytotoxicity against cancer cell lines to interactions with key physiological receptors. These studies are crucial for identifying potential therapeutic applications and understanding the mechanisms of action for this chemical family.

Several novel dihydrobenzofuran derivatives have been evaluated for their in vitro cytotoxic activities against a panel of human cancer cell lines. In one study, pyrazoline derivatives were synthesized and tested against MCF-7 and HepG2 human cancer cell lines. nih.gov Notably, some of these novel analogs exhibited promising activity against the MCF-7 breast cancer cell line while showing low toxicity against the HepG2 normal cell line. nih.gov

Another investigation focused on a different set of novel dihydrobenzofuran derivatives and their cytotoxic effects on four human cancer cell lines: A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). One particular compound, designated as 4e, demonstrated excellent cytotoxic activity against the A549 cell line with an IC50 value of 1.25 ± 0.19 µM, which was found to be 1.8 times more potent than the standard chemotherapy drug, doxorubicin (B1662922) (IC50 = 2.31 ± 0.13 µM). researchgate.net Furthermore, this compound showed low toxicity against normal cell lines (MRC-5 and MCF 10A, IC50 > 200 µM). researchgate.net Another compound from this series, 6c, exhibited remarkable cytotoxic activity against both A549 and MCF-7 cell lines, with IC50 values of 1.35 ± 0.12 µM and 0.49 ± 0.01 µM, respectively, indicating a potency more than twofold higher than doxorubicin in these cell lines. researchgate.net

The cytotoxicity of resveratrol-derived stilbenoids, including those with a 2,3-dihydrobenzofuran (B1216630) core, was tested on melanoma A375, non-small cell lung cancer H460, and prostate cancer PC3 cell lines. mdpi.com It was observed that the replacement of the 2,3-dihydrobenzofuran core with a benzofuran (B130515) ring led to an increase in cytotoxic activity. mdpi.com

In Vitro Cytotoxicity of Dihydrobenzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4e | A549 | 1.25 ± 0.19 | researchgate.net |

| Doxorubicin (control) | A549 | 2.31 ± 0.13 | researchgate.net |

| Compound 6c | A549 | 1.35 ± 0.12 | researchgate.net |

| Compound 6c | MCF-7 | 0.49 ± 0.01 | researchgate.net |

| Compound 3b | MCF-7 | Promising Activity | nih.gov |

| Compound 3e | MCF-7 | Promising Activity | nih.gov |

The antioxidant properties of dihydrobenzofuran derivatives have been a subject of scientific inquiry. A detailed "antioxidant profile" was determined for 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. nih.gov This investigation involved studying their redox properties, capacity to inhibit stimulated lipid peroxidation, and reactivity toward tert-butoxyl radicals. nih.gov The homolytic O-H bond dissociation enthalpies of these compounds were calculated to be in the range of 336-340 kJ mol-1. nih.gov

The antioxidant capacity was found to increase with the substitution of the chalcogen, in the order of tellurium > selenium = sulfur > oxygen. nih.gov The absolute rate constants for the oxidation of 2,3-dihydrobenzo[b]furan-5-ol and its sulfur analogue by the tert-butoxyl radical were found to be the same at 2 x 10(8) M(-1) s(-1). nih.gov

Furthermore, a study on benzofuran–stilbene hybrid compounds, including dehydro-δ-viniferin and its derivatives, explored their antioxidative activities through density functional theory (DFT) calculations. rsc.org The findings suggested that the O–H bond breakage is primarily responsible for the antioxidant activity, with the environment significantly influencing the mechanism. In solvent phases, a sequential proton loss–electron transfer (SPL–ET) mechanism is likely, while a hydrogen atom transfer (HAT) mechanism is proposed in the gaseous phase. rsc.org

Antioxidant Properties of 2,3-Dihydrobenzo[b]furan-5-ol Analogues

| Compound | Homolytic O-H BDE (kJ mol-1) | One-Electron Reduction Potential (V vs NHE) | Antioxidant Capacity Ranking | Reference |

|---|---|---|---|---|

| 2,3-dihydrobenzo[b]furan-5-ol (2a) | 340 | 0.49 | 4 | nih.gov |

| 2,3-dihydrobenzo[b]thiophene-5-ol (2b) | 337 | 0.49 | 2 | nih.gov |

| 2,3-dihydrobenzo[b]selenophen-5-ol (2c) | 336 | 0.49 | 2 | nih.gov |

| 2,3-dihydrobenzo[b]tellurophen-5-ol (2d) | 337 | 0.52 | 1 | nih.gov |

The anti-inflammatory effects of fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several of these compounds were found to suppress the inflammatory response by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and by decreasing the secretion of inflammatory mediators. nih.govmdpi.com The IC50 values for these compounds ranged from 1.2 to 9.04 µM for interleukin-6, 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin (B15479496) E2. nih.gov

In another study, aza-benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum were evaluated for their anti-inflammatory activity. mdpi.com Two compounds, in particular, exhibited anti-inflammatory effects by inhibiting nitric oxide release in LPS-stimulated RAW 264.7 mouse macrophages, with IC50 values of 17.3 and 16.5 µM, respectively, without showing cytotoxicity. mdpi.com Molecular docking studies suggested that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS), forming characteristic hydrogen bonds. mdpi.com

Additionally, iodo-benzofuran derivatives have been explored for their anti-inflammatory potential. nih.gov In silico analyses, including molecular docking, provided insights into the interactions of these compounds with cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory pathway. nih.gov

Anti-inflammatory Activity of Benzofuran and Dihydrobenzofuran Derivatives in LPS-stimulated Macrophages

| Compound Class | Target | Effect | IC50 Range (µM) | Reference |

|---|---|---|---|---|

| Fluorinated Derivatives | IL-6 | Inhibition | 1.2 - 9.04 | nih.gov |

| Fluorinated Derivatives | CCL2 | Inhibition | 1.5 - 19.3 | nih.gov |

| Fluorinated Derivatives | Nitric Oxide | Inhibition | 2.4 - 5.2 | nih.gov |

| Fluorinated Derivatives | PGE2 | Inhibition | 1.1 - 20.5 | nih.gov |

| Aza-benzofuran Derivatives | Nitric Oxide | Inhibition | 16.5 - 17.3 | mdpi.com |

The antimicrobial and antifungal properties of benzofuran and dihydrobenzofuran derivatives have been documented in several studies. A series of benzofuran derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. rsc.org Structure-activity relationship (SAR) studies indicated that the chlorination of the benzofuran ring enhances both antibacterial and antifungal potencies. rsc.org

In one study, newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives were screened for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. imjst.org The results showed that these compounds exhibited good activity against the tested strains. imjst.org

Another investigation of benzofuran derivatives from Penicillium crustosum revealed that one compound had moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively. mdpi.com Another compound from the same source showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. mdpi.com

Furthermore, novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus were evaluated for their in vitro antifungal and anthelmintic activity, highlighting the potential of this chemical scaffold in developing new antimicrobial agents. nih.gov

Antimicrobial Activity of Benzofuran Derivatives

| Compound Class/Derivative | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Chlorinated benzofuran triheterocycles | Bacteria and Fungi | Enhanced potency | rsc.org |

| 3-Substituted isobenzofuran-1(3H)-ones | E. coli, S. aureus, C. albicans | Good activity | imjst.org |

| Benzofuran from P. crustosum (Compound 1) | S. typhimurium | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 1) | E. coli | 25 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 1) | S. aureus | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 6) | P. italicum, C. musae | 12.5 - 25 µg/mL | mdpi.com |

Certain dihydrobenzofuran derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest in cancer research. researchgate.net A study on a series of salvinal derivatives, which include dihydrobenzofuran structures, evaluated their ability to inhibit tubulin polymerization. researchgate.net The assay measured the absorbance at 350 nm over time, which corresponds to the increase in polymerized microtubules. The presence of these test compounds inhibited this increase, indicating their role as tubulin polymerization inhibitors. researchgate.net

The dynamic equilibrium between tubulin and microtubules is a key target for many anticancer drugs. rsc.org Disruption of microtubule dynamics can lead to cell cycle arrest in the G2-M phase and the formation of abnormal mitotic spindles, ultimately inducing apoptosis in cancer cells. researchgate.net The colchicine-binding site on tubulin is a common target for such inhibitors. nih.gov Computational studies, including molecular docking, have been used to investigate the binding interactions of benzimidazole derivatives, another class of tubulin inhibitors, with the tubulin protein. nih.gov

Dihydrobenzofuran derivatives have been synthesized and evaluated as ligands for melatoninergic receptors. A study on (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives identified them as novel melatoninergic ligands. nih.gov Binding affinity assays were conducted on cloned human MT1 and MT2 receptors that were stably expressed in NIH3T3 cells. nih.gov

The benzofuran ring has been a scaffold of interest for developing selective melatonin (B1676174) receptor ligands. acs.org The affinity of various N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives for both MT1 and MT2 receptor subtypes has been determined through binding studies using 2-[125I]iodomelatonin. ebi.ac.uk These studies have shown that modifications to the benzofuran structure can modulate binding affinity and selectivity for the MT1 and MT2 receptors. nih.gov For instance, the introduction of a 2-phenyl substituent can lead to an agonist that binds more strongly than melatonin to both receptor subtypes, while a 2-benzyl group can result in MT2-selective antagonists. ebi.ac.uk

Melatoninergic Receptor Binding of Benzofuran/Dihydrobenzofuran Derivatives

| Compound Class | Receptor | Activity | Reference |

|---|---|---|---|

| (R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives | MT1 and MT2 | Ligands | nih.gov |

| N-(2-phenylbenzofuran-3-yl) ethyl amide derivatives | MT1 and MT2 | Agonists | ebi.ac.uk |

| N-(2-benzylbenzofuran-3-yl) ethyl amide derivatives | MT2 | Selective Antagonists | ebi.ac.uk |

Mechanistic Investigations of Biological Activity

Pre-clinical research has identified the primary molecular targets for analogues of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol as the plasma-membrane monoamine transporters (MATs). nih.govnih.gov These transporters, which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmission by clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft. nih.govfrontiersin.org

Studies using rat brain synaptosomes have demonstrated that benzofuran derivatives, particularly aminoalkylbenzofurans that are structurally analogous to this compound, act as potent inhibitors and releasing agents at DAT, NET, and SERT. nih.govnih.gov For example, enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) have been shown to be efficacious releasing agents at all three transporters. nih.govnih.gov The validation of these transporters as the molecular targets is supported by in vivo drug discrimination studies in rats, where these benzofuran analogues fully substitute for the discriminative stimulus effects of 3,4-Methylenedioxymethamphetamine (MDMA), a well-known monoamine releaser. nih.govnih.gov This substitution indicates that the benzofuran compounds produce interoceptive effects similar to MDMA, which are mediated by interactions with monoamine transporters. nih.gov

The biological activity of this compound analogues is significantly influenced by their chemical structure, including stereochemistry and the position of the side chain on the benzofuran core. Structure-activity relationship (SAR) studies reveal that subtle molecular modifications can dramatically alter potency and selectivity for the different monoamine transporters. nih.govnih.gov

Research on the enantiomers of 5-MABB and 6-MABB provides key insights into these relationships. nih.govnih.gov

Stereochemistry : The S-enantiomers of both 5-MABB and 6-MABB are effective releasing agents at all three monoamine transporters (SERT, NET, and DAT). In contrast, the R-enantiomers display a different profile; they are efficacious releasers at SERT and partial releasers at NET, but notably lack releasing activity at DAT. nih.gov This highlights the stereoselective nature of the interaction with the dopamine transporter.

Side Chain Position : The position of the aminoalkyl side chain on the benzofuran ring (position 5 vs. 6) also influences activity. For instance, the R and S enantiomers of 5-MABB are more potent at inhibiting SERT-mediated uptake compared to DAT-mediated uptake. nih.gov

General Trends : Earlier SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are often critical for cytotoxic activity in cancer cell lines. nih.gov Furthermore, the addition of electron-withdrawing groups, such as halogens, can enhance biological activity, while the presence of two halogen-substituted rings may be detrimental. nih.govresearchgate.net For osteoblast differentiation, ionizable groups like amino and carboxyl moieties markedly reduce activity, whereas a carbamoyl (B1232498) group can significantly increase it. jst.go.jp

These findings collectively indicate that the aminoalkyl benzofuran scaffold is a viable template for developing compounds with specific, tunable effects on monoamine systems. nih.gov

| Compound Analogue | Modification | Effect on Monoamine Transporter Activity | Reference |

|---|---|---|---|

| S-enantiomers of 5-MABB & 6-MABB | Stereochemistry (S-isomer) | Efficacious releasing agent at SERT, NET, and DAT. | nih.gov |

| R-enantiomers of 5-MABB & 6-MABB | Stereochemistry (R-isomer) | Efficacious releaser at SERT, partial releaser at NET, lacks releasing activity at DAT. | nih.gov |

| 5-MABB enantiomers | Side chain at position 5 | More potent at inhibiting SERT uptake relative to DAT uptake. | nih.gov |

| Various Benzofurans | Carbamoyl group substitution | Markedly increased osteoblastogenic activity. | jst.go.jp |

| Various Benzofurans | Amino or Carboxyl group substitution | Markedly reduced osteoblastogenic activity. | jst.go.jp |

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. researchgate.netorientjchem.orgnih.gov This method is instrumental in medicinal chemistry for understanding ligand-protein interactions at a molecular level and guiding drug design. researchgate.netresearchgate.net The process typically involves preparing the 3D structures of the ligand and the target protein, followed by a docking simulation using software like AutoDock Vina, which calculates the binding energy and identifies key interactions such as hydrogen bonds and hydrophobic contacts. orientjchem.org

For benzofuran derivatives, molecular docking studies have been performed to elucidate their interactions with various protein targets. Although specific docking studies for this compound with monoamine transporters are not detailed in the available literature, studies on related benzofuran compounds targeting these transporters have been conducted. Molecular modeling of hDAT, for instance, has identified two potential binding sites, S1 (at the center of the transport pathway) and S2 (at the entrance), where monoamine reuptake inhibitors can bind. mdpi.com

Docking simulations of other benzofuran derivatives against different targets, such as the epidermal growth factor receptor (EGFR), have shown stable interactions with the receptor's active site, indicating their potential as inhibitors. nih.gov These studies reveal that benzofuran compounds can form low-energy, stable complexes with protein targets, often involving interactions with key amino acid residues like tyrosine and phenylalanine. researchgate.net Such computational analyses provide a foundational understanding of how the benzofuran scaffold can be oriented within a protein's binding pocket to exert its biological effect.

The primary biological pathway affected by this compound and its analogues is monoaminergic neurotransmission. nih.govfrontiersin.org This pathway is fundamental to a vast range of physiological and behavioral functions. By targeting and inhibiting the dopamine, norepinephrine, and serotonin transporters, these compounds block the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov

This inhibition leads to two major consequences:

Increased Synaptic Neurotransmitter Concentration : The primary effect is an elevation in the extracellular levels of dopamine, norepinephrine, and/or serotonin. This enhanced concentration of neurotransmitters leads to increased activation of postsynaptic receptors. nih.gov

Transporter-Mediated Efflux : Many benzofuran analogues act not only as reuptake inhibitors but also as "releasers" or "substrates." nih.gov They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can induce a reverse transport (efflux) of neurotransmitters from the neuron's cytoplasm back into the synapse, further increasing synaptic concentrations. nih.gov

The modulation of these monoaminergic pathways is the mechanism underlying the psychoactive effects of these compounds and is a target for drugs used to treat a variety of neuropsychiatric disorders, including depression and ADHD. nih.govnih.gov The specific behavioral and physiological outcomes depend on the compound's relative selectivity and potency for DAT, NET, and SERT.

Pre-clinical Metabolic Pathway Studies (Non-Human)

The biotransformation of xenobiotic compounds by microorganisms is a key area of study for understanding metabolic pathways and producing novel chemical structures. While specific studies on the microbial metabolism of this compound are not available, research on the biotransformation of the parent structure, dibenzofuran (B1670420), provides insight into likely metabolic routes.

Bacteria and fungi employ different mechanisms to initiate the oxidation of dibenzofuran. nih.gov

Bacterial Metabolism : Bacteria such as Beijerinckia species typically oxidize dibenzofuran via a dioxygenase attack. This results in the formation of unstable cis-dihydrodiols, such as cis-1,2-dihydroxy-1,2-dihydrodibenzofuran and cis-2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov These intermediates are then further metabolized by dehydrogenases to form catechols (e.g., 2,3-dihydroxydibenzofuran). nih.gov Bacterial degradation can proceed through either angular dioxygenation (at the carbon adjacent to the ether oxygen) or lateral dioxygenation. researchgate.netnih.gov

Fungal Metabolism : Fungi, such as Cunninghamella elegans, tend to oxidize dibenzofuran to a more stable trans-2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov This suggests the initial formation of a dibenzofuran-2,3-epoxide intermediate. The fungus can also directly produce hydroxylated metabolites like 2- and 3-hydroxydibenzofuran. nih.gov

These studies indicate that the primary microbial biotransformation pathways for a dihydrobenzofuran structure like that in this compound would likely involve hydroxylation of the aromatic ring and oxidation of the alkyl side chain.

Enzyme-Mediated Degradation in Animal Tissues (In Vitro/Ex Vivo)

Extensive literature searches did not yield specific data on the in vitro or ex vivo enzyme-mediated degradation of the chemical compound this compound in animal tissues. While general principles of xenobiotic metabolism are well-established, scientific publications detailing the specific metabolic pathways, involved enzymes, and degradation kinetics for this particular compound are not available in the public domain.

Research on structurally similar compounds, such as other benzofuran derivatives, indicates that metabolism in animal tissues, particularly the liver, is common. nih.gov Such metabolism is often mediated by the cytochrome P450 (CYP) family of enzymes, which catalyze a variety of oxidative reactions, including hydroxylation. nih.govnih.gov For instance, studies on other benzofuran-containing molecules have identified metabolites resulting from hydroxylation and other modifications to the core structure. nih.gov

Additionally, the metabolism of compounds containing a butan-2-ol side chain has been investigated in other contexts. The biotransformation of 2-butanol, for example, involves its oxidation to 2-butanone (B6335102) and subsequent metabolites. nih.gov It is plausible that the butan-2-ol moiety of this compound could undergo similar enzymatic oxidation.

However, without direct experimental evidence from in vitro or ex vivo studies using animal tissue preparations like liver microsomes or hepatocytes, any discussion of the specific enzymatic degradation of this compound remains speculative. nih.govscispace.com The generation of detailed research findings and data tables, as requested, is not possible due to the absence of published research on this specific molecule.

Further research, including incubation studies with liver microsomes from various animal species and subsequent analysis using techniques like mass spectrometry, would be required to elucidate the metabolic fate of this compound. nih.gov Such studies would identify the primary metabolites, the specific CYP isozymes involved, and the kinetics of the degradation process.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While classical methods for the synthesis of dihydrobenzofuran derivatives exist, the future of synthesizing 4-(2,3-dihydrobenzofuran-5-yl)butan-2-ol and its analogues will likely focus on the development of novel, efficient, and sustainable synthetic strategies. Recent advancements in organic synthesis have paved the way for greener and more atom-economical approaches to constructing the dihydrobenzofuran core. thieme-connect.com

One promising avenue is the utilization of transition metal-catalyzed reactions. nih.gov For instance, palladium-catalyzed intramolecular C-O bond formation has been effectively used to create dihydrobenzofuran rings under mild conditions. nih.gov Future work could adapt such methods for the specific synthesis of this compound, potentially leading to higher yields and fewer side products. Furthermore, the use of earth-abundant and less toxic metals as catalysts is a growing trend in sustainable chemistry that could be applied here.

Another key area of development is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic systems that can be easily recovered and reused. rsc.org Organocatalysis, which avoids the use of metals altogether, presents another attractive option for the synthesis of dihydrobenzofuran derivatives and could be explored for the target compound. thieme-connect.com Visible-light-promoted synthesis is another emerging sustainable approach that offers mild reaction conditions and high selectivity. mdpi.com

Future synthetic research could focus on the following:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain specific enantiomers of this compound, which is crucial for understanding its biological activity as different enantiomers can have distinct pharmacological profiles.

One-Pot Reactions: Designing multi-component reactions where the dihydrobenzofuran core and the butan-2-ol side chain are constructed in a single synthetic operation, thereby increasing efficiency and reducing waste.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can offer high selectivity and operate under mild, environmentally friendly conditions. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. nih.gov | Use of earth-abundant metals, development of recyclable catalysts. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. thieme-connect.comrsc.org | Use of green solvents, energy-efficient processes (e.g., microwave, ultrasound). |

| Organocatalysis | Avoidance of metal contaminants, mild reaction conditions. thieme-connect.com | Design of novel organocatalysts for asymmetric synthesis. |

| Visible-Light Photoredox Catalysis | High selectivity, mild conditions, sustainable energy source. mdpi.com | Development of new photocatalysts and reaction protocols. |

| Biocatalysis | High enantioselectivity, environmentally benign. researchgate.net | Enzyme screening and engineering for specific transformations. |

Advanced Mechanistic Elucidation of Bioactivity

The dihydrobenzofuran moiety is present in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netresearchgate.netnih.gov Preliminary studies on derivatives suggest that this compound could also possess interesting pharmacological effects. However, a detailed understanding of its mechanism of action at the molecular level is currently lacking.

Future research should aim to unravel the specific biochemical pathways and molecular targets through which this compound exerts its effects. This will involve a combination of in vitro and in vivo studies. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to treatment with the compound, helping to identify key signaling pathways that are modulated.

Key research questions to be addressed include:

Target Identification: What specific proteins, enzymes, or receptors does this compound interact with? Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be employed to identify its molecular targets. nih.gov

Pathway Analysis: How does the interaction with its target(s) translate into a cellular response? This can be investigated by studying downstream signaling events, such as protein phosphorylation cascades, changes in gene expression, and metabolic reprogramming.

Structure-Activity Relationship (SAR) Studies: How do modifications to the structure of this compound affect its biological activity? Systematically synthesizing and testing a series of analogues will provide valuable insights into the key structural features required for its bioactivity. nih.govjst.go.jp

A deeper mechanistic understanding will not only validate any observed therapeutic potential but also guide the design of more effective and safer second-generation compounds.

Design and Synthesis of Advanced Analogues for Enhanced Specificity

Building upon a solid understanding of its mechanism of action and structure-activity relationships, the rational design and synthesis of advanced analogues of this compound represent a promising future direction. The goal of such medicinal chemistry efforts would be to optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov

Computational chemistry and molecular modeling will play a pivotal role in this process. By creating a three-dimensional model of the target protein's binding site, researchers can design novel analogues with improved binding affinity and specificity. nih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Strategies for analogue design could include:

Scaffold Hopping: Replacing the dihydrobenzofuran core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Side Chain Modification: Altering the length, branching, and functional groups of the butan-2-ol side chain to probe its role in target binding and to modulate physicochemical properties such as solubility and membrane permeability.

Introduction of Functional Groups: Adding specific functional groups to the aromatic ring of the dihydrobenzofuran moiety to enhance target interactions or to block metabolic pathways that lead to inactivation of the compound. nih.gov

The synthesis of these new analogues will leverage the novel synthetic methods discussed in section 6.1, with a focus on creating a diverse library of compounds for biological evaluation.

Applications in Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, this compound and its future analogues could be developed into valuable chemical biology tools. Chemical probes are essential for dissecting complex biological processes, and this compound could serve as a starting point for the creation of such tools. thesciencein.org

For example, by attaching a fluorescent dye or a photoaffinity label to the molecule, researchers could create probes to visualize the subcellular localization of its target protein or to covalently label the binding site for easier identification. Such probes would be invaluable for validating the compound's mechanism of action and for studying the function of its target in a cellular context.

Furthermore, if the compound is found to selectively inhibit a particular enzyme or protein, it could be used as a chemical tool to study the biological role of that protein. By treating cells or organisms with the compound, researchers can observe the phenotypic consequences of inhibiting the target, thereby gaining insights into its function.

The development of chemical biology tools derived from this compound could include:

Fluorescent Probes: For imaging the distribution of the target protein in living cells.

Biotinylated Probes: For affinity purification of the target protein from cell lysates.

Photoaffinity Probes: For covalently labeling the target protein's binding site.

The exploration of these future research directions will undoubtedly shed more light on the scientific importance of this compound, potentially leading to the development of new therapeutic agents and powerful tools for biological research.

Q & A

Q. Key Parameters :

| Parameter | Impact on Yield |

|---|---|

| Solvent polarity | ↑ polarity → ↑ reaction rate |

| Oxidant strength | Excess DDQ → overoxidation risk |

| Temperature | RT → avoids side reactions |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm dihydrobenzofuran ring protons (δ 6.5–7.5 ppm for aromatic H; δ 3.0–4.5 ppm for OCH₂CH₂).

- ¹³C NMR : Identify carbonyl (if present) and quaternary carbons in the fused ring system.

-

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₁H₁₄O₂) with <5 ppm error .

-

HPLC-PDA : Assess purity (>98%) using reversed-phase C18 columns. For example:

Method Column Mobile Phase Retention Time (min) Purity A C18, 4.6×150mm H₂O/MeCN gradient 6.07 >98% B C18, 2.1×50mm H₂O/MeCN + 0.1% TFA 3.10 >98% (Adapted from )

Advanced: How can this compound be functionalized for G-quadruplex DNA-targeting applications?

Methodological Answer:

Dihydrobenzofuran scaffolds are leveraged in medicinal chemistry due to their planar aromaticity and hydrogen-bonding capacity. To design G-quadruplex binders:

- Amide coupling : React the hydroxyl or ketone group with heterocyclic amines (e.g., thiazole-4-carboxylic acid derivatives) to generate polyamides. Example: 2-(2,3-dihydrobenzofuran-5-yl)thiazole-4-carboxylic acid was coupled with piperidine-containing amines to enhance DNA affinity .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to the dihydrobenzofuran core to modulate π-π stacking with quadruplex loops.

- Biophysical assays : Use FRET-melting or surface plasmon resonance (SPR) to quantify binding constants (Kd).

Advanced: What strategies evaluate the compound’s interaction with neuropilins or other receptors?

Methodological Answer:

- Fluorescent probe design : Conjugate the compound to fluorophores (e.g., FAM) via sulfonamide or carbamate linkers. For example, a dihydrobenzofuran-sulfamoyl-thiophene derivative was synthesized to assess neuropilin-1 binding via fluorescence polarization .

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol) in membrane preparations.

- In silico docking : Model interactions using AutoDock Vina with receptor crystal structures (e.g., PDB: 2QQG for neuropilin-1).

Advanced: How to resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Compare results from SPR, cell-based luciferase, and electrophysiology.

- Batch reproducibility : Ensure synthetic consistency via HPLC (e.g., retention time ±0.1 min) and NMR (e.g., <2% solvent peaks) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-phenyl-3-buten-2-ol’s safety profile ).

Advanced: What in vivo models are suitable for pharmacokinetic profiling of dihydrobenzofuran derivatives?

Methodological Answer:

-

Rodent models : Administer via intravenous (IV) or oral gavage, then collect plasma for LC-MS/MS analysis. Key parameters:

Parameter Method Bioavailability AUC₀–24h (IV vs. oral) Half-life (t½) Non-compartmental analysis Metabolite ID High-resolution MS/MS fragmentation -

Blood-brain barrier (BBB) penetration : Use in situ perfusion models or MDCK-MDR1 monolayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.